molecular formula C18H14Cl2F3N3OS B4369640 1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4369640
M. Wt: 448.3 g/mol
InChI Key: NNGXOBNYLCUBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sec-butyl Group: This step may involve alkylation reactions using sec-butyl halides under basic conditions.

    Addition of the 3,4-dichlorophenyl Group: This can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Incorporation of the Mercapto Group: This step may involve thiolation reactions using thiolating agents.

    Addition of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrido[2,3-d]pyrimidin-4(1H)-one core.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-sec-butyl-7-(3,4-dichlorophenyl)-2-mercapto-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but lacks the trifluoromethyl group.

    1-sec-butyl-7-(3,4-dichlorophenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-thione: Similar structure but contains a thione group instead of a ketone.

Properties

IUPAC Name

1-butan-2-yl-7-(3,4-dichlorophenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3N3OS/c1-3-8(2)26-15-14(16(27)25-17(26)28)10(18(21,22)23)7-13(24-15)9-4-5-11(19)12(20)6-9/h4-8H,3H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGXOBNYLCUBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
1-(SEC-BUTYL)-7-(3,4-DICHLOROPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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